molecular formula C11H11BrF3N B7861219 4-bromo-N-cyclobutyl-3-(trifluoromethyl)aniline

4-bromo-N-cyclobutyl-3-(trifluoromethyl)aniline

Cat. No.: B7861219
M. Wt: 294.11 g/mol
InChI Key: CPXGJSUCUXEYSH-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclobutyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H11BrF3N It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a cyclobutyl group at the nitrogen atom, and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclobutyl-3-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the bromination of 3-(trifluoromethyl)aniline to introduce the bromine atom at the 4-position. This is followed by the introduction of the cyclobutyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclobutyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-cyclobutyl-3-(trifluoromethyl)aniline.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce N-cyclobutyl-3-(trifluoromethyl)aniline. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

4-Bromo-N-cyclobutyl-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclobutyl-3-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to its molecular targets, while the cyclobutyl group can influence its pharmacokinetic properties. The exact pathways involved can vary, but typically involve interactions with specific amino acid residues in the target protein, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Lacks the cyclobutyl group, which can affect its binding properties and pharmacokinetics.

    N-Cyclobutyl-3-(trifluoromethyl)aniline: Lacks the bromine atom, which can influence its reactivity and binding affinity.

    4-Bromo-N-cyclobutyl-aniline: Lacks the trifluoromethyl group, which can affect its electronic properties and interactions with molecular targets.

Uniqueness

4-Bromo-N-cyclobutyl-3-(trifluoromethyl)aniline is unique due to the combination of its substituents. The presence of the bromine atom, cyclobutyl group, and trifluoromethyl group provides a unique set of chemical and physical properties that can be exploited in various applications. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

4-bromo-N-cyclobutyl-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N/c12-10-5-4-8(16-7-2-1-3-7)6-9(10)11(13,14)15/h4-7,16H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXGJSUCUXEYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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